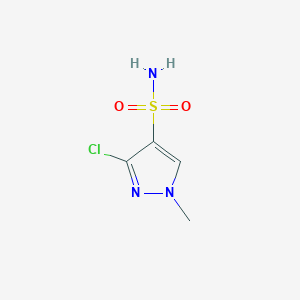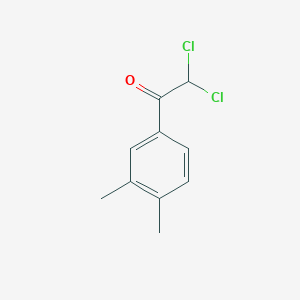
N-スクシンイミジル 4-(トリ-n-ブチルスズ)ベンゾエート
概要
説明
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is an organotin compound widely used in organic synthesis and radiopharmaceutical chemistry. It is known for its role as a precursor in the synthesis of radioiodinated compounds, which are valuable in various scientific and medical applications.
科学的研究の応用
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organotin compounds and radioiodinated molecules.
Biology: The compound is employed in the labeling of biomolecules, such as proteins and peptides, for imaging and tracking studies.
Medicine: Radioiodinated derivatives of this compound are used in diagnostic imaging techniques, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Industry: It finds applications in the production of radiopharmaceuticals and other specialized chemicals
作用機序
Target of Action
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate, also known as N-SUCCINIMIDYL-4-(TRIBUTYLSTANNYL)BENZOATE, is primarily used as a reactant in the synthesis of urea-based GCPII inhibitors . The primary target of this compound is the Glutamate Carboxypeptidase II (GCPII) enzyme.
Mode of Action
The compound interacts with its target, the GCPII enzyme, by binding to it and inhibiting its function. This interaction results in the inhibition of the enzyme’s activity, thereby affecting the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
The inhibition of the GCPII enzyme affects the biochemical pathways involving the metabolism of glutamate, an important neurotransmitter in the brain. By inhibiting the function of the GCPII enzyme, the compound can potentially alter the levels of glutamate in the brain, which can have downstream effects on neurological function .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be crucial in determining its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of the GCPII enzyme. This can result in altered levels of glutamate in the brain, potentially affecting neurological function .
生化学分析
Biochemical Properties
It is known to be used in the synthesis of urea-based GCPII inhibitors , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process.
Cellular Effects
As a reactant in the synthesis of urea-based GCPII inhibitors , it may influence cell function by contributing to the production of these inhibitors.
Molecular Mechanism
It is used as a reactant in the synthesis of urea-based GCPII inhibitors , suggesting that it may interact with biomolecules at the molecular level during this process.
Metabolic Pathways
As a reactant in the synthesis of urea-based GCPII inhibitors , it may be involved in the metabolic pathways related to these inhibitors.
Subcellular Localization
As a reactant in the synthesis of urea-based GCPII inhibitors , it may be localized to the compartments or organelles where this synthesis occurs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinimidyl 4-(tri-n-butylstannyl)benzoate typically involves the reaction of 4-(tri-n-butylstannyl)benzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for N-Succinimidyl 4-(tri-n-butylstannyl)benzoate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: It is commonly used in radioiodination reactions where the tri-n-butylstannyl group is replaced by a radioactive iodine isotope.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different organotin derivatives.
Common Reagents and Conditions
Radioiodination: The reaction typically involves the use of an oxidizing agent such as tert-butylhydroperoxide in the presence of a radioactive iodine isotope.
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides, which facilitate the conversion of the tri-n-butylstannyl group to other functional groups.
Major Products Formed
Radioiodinated Compounds: These are the primary products formed during radioiodination reactions, which are used in various diagnostic and therapeutic applications.
Oxidized Organotin Derivatives: These products result from oxidation reactions and can be further utilized in different chemical processes.
類似化合物との比較
Similar Compounds
N-Succinimidyl 3-(tri-n-butylstannyl)benzoate: Similar in structure but with the stannyl group positioned differently on the benzene ring.
N-Succinimidyl 3-iodobenzoate: A radioiodinated derivative used for similar applications.
Bolton-Hunter Reagent: Another labeling reagent used for conjugation with biomolecules.
Uniqueness
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate is unique due to its specific positioning of the tri-n-butylstannyl group, which provides distinct reactivity and labeling efficiency. This makes it particularly valuable in the synthesis of radioiodinated compounds for medical imaging and therapeutic applications .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-tributylstannylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8NO4.3C4H9.Sn/c13-9-6-7-10(14)12(9)16-11(15)8-4-2-1-3-5-8;3*1-3-4-2;/h2-5H,6-7H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYKOFHWTNBVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148234 | |
| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107759-58-0 | |
| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107759580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(4-Methylsulfonyloxyphenyl)disulfanyl]phenyl] methanesulfonate](/img/structure/B10677.png)





![N,N-Diethyl-2-[2-(4-methoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]ethanamine;chloride](/img/structure/B10689.png)





